molecular formula C33H21ClN2O5 B12467942 2-(4-chlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate

2-(4-chlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate

Cat. No.: B12467942
M. Wt: 561.0 g/mol
InChI Key: DRXLMFVICRJWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization processes . The starting materials often include p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol, with BF3·OEt2 as a catalyst under microwave irradiation conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially hydrogenated quinoline derivatives.

Scientific Research Applications

2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents . Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-CHLOROPHENYL)-2-OXOETHYL 2-[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]-8-METHYLQUINOLINE-4-CARBOXYLATE apart is its combination of a quinoline core with isoindoline and chlorophenyl groups, which may confer unique electronic and steric properties, enhancing its potential as a versatile pharmacophore and material science candidate.

Properties

Molecular Formula

C33H21ClN2O5

Molecular Weight

561.0 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-[4-(1,3-dioxoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C33H21ClN2O5/c1-19-5-4-8-24-27(33(40)41-18-29(37)21-9-13-22(34)14-10-21)17-28(35-30(19)24)20-11-15-23(16-12-20)36-31(38)25-6-2-3-7-26(25)32(36)39/h2-17H,18H2,1H3

InChI Key

DRXLMFVICRJWFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)C(=O)OCC(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.